molecular formula C15H22N2O4S B486121 Ethyl 4-(azepane-1-sulfonamido)benzoate CAS No. 825607-41-8

Ethyl 4-(azepane-1-sulfonamido)benzoate

Cat. No.: B486121
CAS No.: 825607-41-8
M. Wt: 326.4g/mol
InChI Key: OSWTUQXVYBHGIW-UHFFFAOYSA-N
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Description

    Ethyl 4-(azepane-1-sulfonamido)benzoate: is a chemical compound with the following structure: .

  • It belongs to the class of sulfonamides, which are compounds containing a sulfonamide functional group (–SO₂NH₂).
  • The compound’s systematic name indicates that it consists of an ethyl ester group attached to a benzoic acid derivative, which, in turn, contains a sulfonamide group linked to an azepane (7-membered ring) moiety.
  • Biochemical Analysis

    Biochemical Properties

    The biochemical properties of Ethyl 4-(azepane-1-sulfonamido)benzoate are not yet fully understood due to the limited research available. It is known that sulfonamides, the family of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These interactions allow sulfonamides to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

    Cellular Effects

    Molecular Mechanism

    The molecular mechanism of action of this compound is not yet fully understood. Sulfonamides, the family of compounds to which it belongs, are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

    Metabolic Pathways

    The metabolic pathways that this compound is involved in are currently unknown due to the lack of specific research on this compound. It is known that sulfonamides, the family of compounds to which it belongs, are involved in various metabolic pathways .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for preparing Ethyl 4-(azepane-1-sulfonamido)benzoate are not readily available in the search results.
    • Industrial production methods are also not explicitly mentioned.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions typical of sulfonamides and esters:

        Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

        Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

        Reduction: Reduction of the azepane ring or other functional groups may be possible.

    • Common reagents for these reactions include acids (for hydrolysis), nucleophiles (for substitution), and reducing agents (for reduction).
  • Scientific Research Applications

      Medicinal Chemistry: Sulfonamides have been widely used as antibacterial agents due to their inhibition of bacterial enzymes involved in folic acid synthesis.

      Biological Research: Researchers might explore the compound’s interactions with biological targets, such as enzymes or receptors.

      Industrial Applications: Sulfonamides find applications in dyes, pigments, and other chemical processes.

  • Comparison with Similar Compounds

    • Unfortunately, no direct comparisons with similar compounds were found in the search results.
    • It would be interesting to explore related sulfonamides or compounds containing azepane rings for comparison.

    Please note that additional research beyond these search results may provide more detailed information on this compound’s properties and applications

    Properties

    IUPAC Name

    ethyl 4-(azepan-1-ylsulfonylamino)benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H22N2O4S/c1-2-21-15(18)13-7-9-14(10-8-13)16-22(19,20)17-11-5-3-4-6-12-17/h7-10,16H,2-6,11-12H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OSWTUQXVYBHGIW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCCC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H22N2O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    326.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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